molecular formula C18H25N3O4 B2398897 N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide CAS No. 923692-61-9

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide

Cat. No.: B2398897
CAS No.: 923692-61-9
M. Wt: 347.415
InChI Key: RUNLYOQXLKLWOX-UHFFFAOYSA-N
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Description

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, a nitrobenzoyl group, and a tert-butyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine with tert-butyl isocyanate and 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as Cu(OTf)2 can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide is unique due to its combination of a piperidine ring, nitrobenzoyl group, and tert-butyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

N-tert-butyl-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13-14(9-8-10-15(13)21(24)25)16(22)20(18(2,3)4)17(23)19-11-6-5-7-12-19/h8-10H,5-7,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNLYOQXLKLWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C(=O)N2CCCCC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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